molecular formula C24H34N2O3 B14954257 N-cyclohexyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

N-cyclohexyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B14954257
M. Wt: 398.5 g/mol
InChI Key: FOFZNQVLBOHPOK-UHFFFAOYSA-N
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Description

N-cyclohexyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a spirocyclic isoquinoline derivative featuring a cyclohexane ring fused to an isoquinoline moiety. The compound includes a 2-methoxyethyl substituent at the 2'-position and a cyclohexyl carboxamide group at the 4'-position. Its molecular formula is C₂₂H₃₁N₂O₃ (derived from the carboxylic acid precursor, C₁₈H₂₃NO₄, via amidation ).

Properties

Molecular Formula

C24H34N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

N-cyclohexyl-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C24H34N2O3/c1-29-17-16-26-23(28)20-13-7-6-12-19(20)21(24(26)14-8-3-9-15-24)22(27)25-18-10-4-2-5-11-18/h6-7,12-13,18,21H,2-5,8-11,14-17H2,1H3,(H,25,27)

InChI Key

FOFZNQVLBOHPOK-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps. One common approach is to start with the cyclohexylamine and benzothiazole disulfide, which undergo a reaction in the presence of an inorganic or organic alkaline catalyst . The reaction does not require an oxidant, and the catalyst can be reused multiple times.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-cyclohexyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Analogs in Spirocyclic Isoquinoline Derivatives

1'-Oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid
  • Key Differences : Replaces the 2-methoxyethyl group with a phenyl substituent.
  • This substitution may alter binding interactions in biological systems .
2′-Cyclohexyl-1′-oxo-1′,4′-dihydro-2′H-spiro[cyclopentane-1,3′-isoquinoline]-4′-carboxylic acid
  • Key Differences : Features a cyclopentane ring instead of cyclohexane in the spiro system.
  • Implications : Smaller ring size may increase steric strain, affecting conformational stability and molecular recognition .

Carboxamide Derivatives with Heterocyclic Cores

N-(2-Oxo-2,3,4,5,6,7-hexahydro-1H-azepin-3-yl)cyclohexanecarboxamide
  • Structure : Azepin ring linked to a cyclohexanecarboxamide.
  • Biological Activity : Acts as a broad-spectrum chemokine inhibitor with oral anti-inflammatory efficacy. Crystal structure analysis reveals N–H⋯O hydrogen bonds forming dimeric motifs critical for stability .
  • Comparison: The azepin core differs from the isoquinoline system, suggesting divergent target selectivity.
N-(2-Oxo-2H-chromen-3-yl)cyclohexanecarboxamide
  • Structure : Coumarin-based carboxamide.
  • Synthesis: Prepared via reaction of 3-aminocoumarin with cyclohexanecarbonyl chloride .

Physicochemical and Pharmacokinetic Properties

Compound Key Substituents LogP* Solubility Bioactivity Reference
Target Compound 2-methoxyethyl, cyclohexylamide ~3.5 Moderate (polar) Not reported
1'-Oxo-2'-phenyl analog Phenyl ~4.2 Low Not reported
N-(2-Oxo-azepin) cyclohexanecarboxamide Azepin ring ~2.8 High Chemokine inhibition
Coumarin derivative Coumarin core ~2.5 Moderate Antioxidant, anticancer

*Estimated using fragment-based methods.

Biological Activity

N-cyclohexyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide (CAS Number: 1351671-90-3) is a complex organic compound with notable potential in biological applications. Its unique spirocyclic structure may confer specific biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC₃₄H₄₆N₂O₃
Molecular Weight398.5 g/mol
StructureSpiro[cyclohexane-1,3'-isoquinoline]

The biological activity of this compound is primarily attributed to its interaction with specific protein targets. The compound has been investigated for its inhibitory effects on various enzymes and proteins involved in cellular signaling pathways.

Inhibition Studies

Research indicates that compounds similar to this compound exhibit inhibitory activity against SENP (sentrin-specific proteases), which play crucial roles in the SUMOylation process—a post-translational modification that regulates protein function and stability.

In one study, a related compound demonstrated an IC50 value of 24 µM against SENP1, indicating significant inhibitory potential . This suggests that N-cyclohexyl derivatives may also possess similar inhibitory characteristics.

Pharmacological Applications

The compound's unique structure may allow it to modulate various biological pathways. Preliminary studies indicate potential applications in:

  • Cancer Therapy : Targeting tumor growth and proliferation.
  • Inflammatory Conditions : Modulating immune responses through enzyme inhibition.

Research Gaps and Future Directions

Despite the promising data surrounding similar compounds, direct studies on this compound are sparse. Future research should focus on:

  • In vitro and In vivo Studies : To establish a clearer understanding of its biological activity and therapeutic potential.
  • Mechanistic Studies : Elucidating the specific pathways influenced by this compound.

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